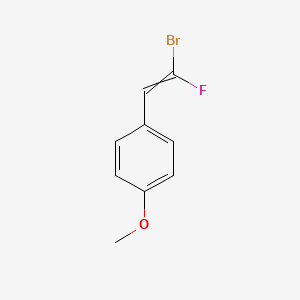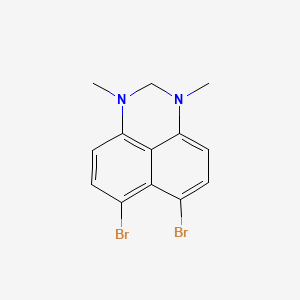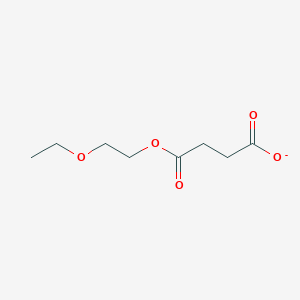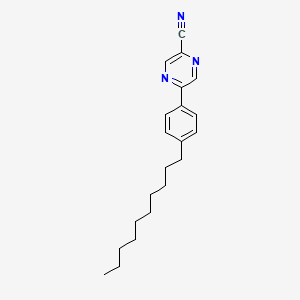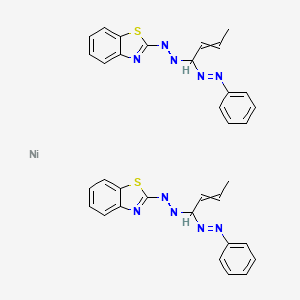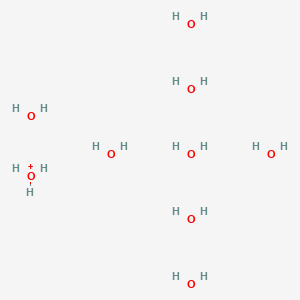
Diallyl hexasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl hexasulfide is an organosulfur compound primarily derived from garlic and other plants in the genus Allium. It is one of the polysulfides found in garlic oil, known for its distinctive odor and potential health benefits. This compound is characterized by its six sulfur atoms, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diallyl hexasulfide can be synthesized through the reaction of allyl halides with disodium polysulfides. The process involves the use of phase transfer catalysts to facilitate the substitution reactions. For example, allyl bromide can react with disodium hexasulfide under mild conditions to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from garlic oil. The extraction process involves steam distillation of garlic bulbs, which contain various polysulfides, including this compound. The compound is then isolated and purified using techniques such as liquid-liquid extraction and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of diallyl sulfoxide and diallyl sulfone.
Reduction: Formation of diallyl disulfide and diallyl trisulfide.
Substitution: Formation of various substituted allyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Wirkmechanismus
Diallyl hexasulfide exerts its effects through several molecular mechanisms:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits enzyme activity, leading to cell death.
Anticancer Action: Induces apoptosis by modulating cell signaling pathways, including the activation of caspases and the inhibition of cell proliferation pathways.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Diallyl hexasulfide is part of a family of organosulfur compounds found in garlic. Similar compounds include:
- Diallyl disulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
- Diallyl pentasulfide
Uniqueness: this compound is unique due to its higher sulfur content, which enhances its biological activities compared to its lower polysulfide counterparts. It has shown greater efficacy in antimicrobial and anticancer applications, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
137443-18-6 |
|---|---|
Molekularformel |
C6H10S6 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
3-(prop-2-enylhexasulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S6/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
RUEMHHSAZHTSOK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSSSSSSCC=C |
Siedepunkt |
470.00 °C. @ 760.00 mm Hg |
melting_point |
76.00 °C. @ 760.00 mm Hg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
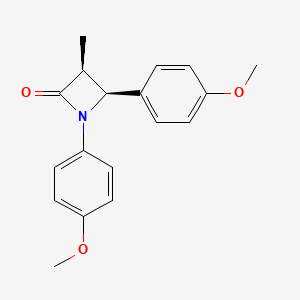
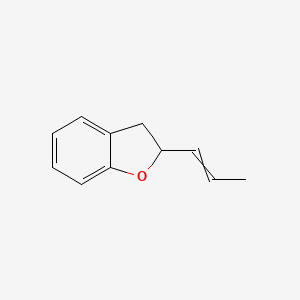
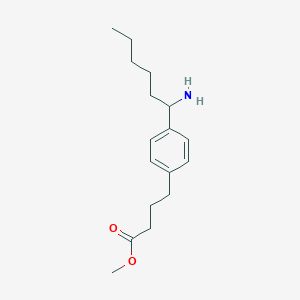
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
